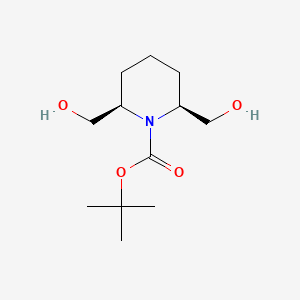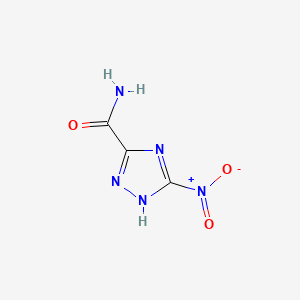
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline, commonly known as TCQ, is a heterocyclic compound that has been widely researched for its potential applications in the field of pharmacology. This compound has gained attention due to its unique chemical structure and promising biological activities.
Scientific Research Applications
TCQ has been extensively studied for its potential applications in the field of pharmacology. It has been shown to exhibit a wide range of biological activities, including anticancer, antiviral, and antibacterial activities. TCQ has also been investigated for its potential as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease.
Mechanism of Action
The exact mechanism of action of TCQ is not fully understood. However, it has been suggested that TCQ exerts its biological activities by inhibiting the activity of certain enzymes and proteins involved in cellular signaling pathways. TCQ has been shown to inhibit the activity of protein kinase C (PKC), which plays a key role in cell proliferation and differentiation. TCQ has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair.
Biochemical and Physiological Effects:
TCQ has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit the replication of viruses, and inhibit the growth of bacteria. TCQ has also been shown to improve cognitive function in animal models of Alzheimer's disease and Parkinson's disease.
Advantages and Limitations for Lab Experiments
One of the main advantages of TCQ is its broad range of biological activities, which makes it a promising candidate for the development of new drugs. TCQ is also relatively easy to synthesize and purify, which makes it a convenient compound for lab experiments. However, one of the limitations of TCQ is its low solubility in water, which can make it difficult to study its biological activities in aqueous solutions.
Future Directions
There are several future directions for the research on TCQ. One possible direction is to investigate the potential of TCQ as a therapeutic agent for neurological disorders, such as Alzheimer's disease and Parkinson's disease. Another direction is to explore the potential of TCQ as an anticancer agent, either alone or in combination with other drugs. Additionally, further studies are needed to fully understand the mechanism of action of TCQ and to optimize its biological activities for therapeutic use.
Synthesis Methods
The synthesis of TCQ involves the reaction of 2,3-dichloroaniline with 2-phenylethynyl bromide in the presence of a palladium catalyst. The reaction yields TCQ as a yellow crystalline solid with a melting point of 214-217°C. The purity and yield of TCQ can be improved by recrystallization from a suitable solvent.
properties
IUPAC Name |
2,6,7-trichloro-3-(2-phenylethenyl)quinoxaline |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H9Cl3N2/c17-11-8-14-15(9-12(11)18)21-16(19)13(20-14)7-6-10-4-2-1-3-5-10/h1-9H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MDPPRXCJUUGUBA-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2=NC3=CC(=C(C=C3N=C2Cl)Cl)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H9Cl3N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001249225 |
Source


|
| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
335.6 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
CAS RN |
149366-38-1 |
Source


|
| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=149366-38-1 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2,6,7-Trichloro-3-(2-phenylethenyl)quinoxaline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001249225 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![5,7-Dibromo-2,3-dimethyl-1H-pyrrolo[2,3-c]pyridine](/img/structure/B598871.png)


![8-Oxo-4-aza-tricyclo[5.2.1.02,6]decane-4-carboxylic acid tert-butyl ester](/img/structure/B598876.png)
![1-(tert-Butoxycarbonyl)-5-methyl-1H-pyrrolo[2,3-b]pyridine-3-carboxylic acid](/img/structure/B598878.png)

![(6-Methylimidazo[1,2-b]pyridazin-2-yl)methanamine](/img/structure/B598881.png)



